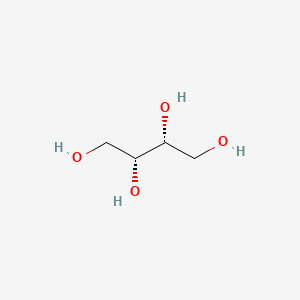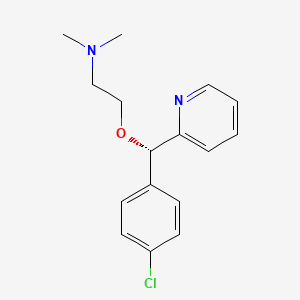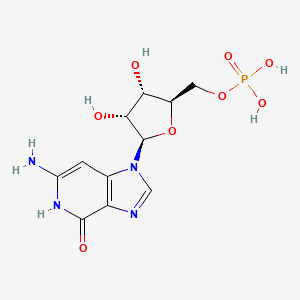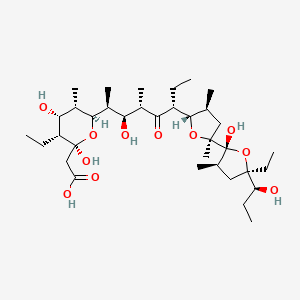
2,3-Didehydrospartein-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Multiflorine is a member of quinolizidines.
Applications De Recherche Scientifique
Metabolism and Structural Studies
Metabolic and Structural Characterization : 2,3-Didehydrospartein-4-one has been identified as a metabolite in the processing of (-)-sparteine. Studies using nuclear magnetic resonance (NMR) spectroscopy have been crucial in understanding its structural characteristics and metabolic pathways. For instance, 2,3-Didehydrospartein-4-one was identified as a major metabolite of (-)-sparteine and its structure as carbinolamine (2S)-hydroxysparteine in aqueous solutions was confirmed (Ebner, Meese, Fischer, & Eichelbaum, 1991).
Stereochemical Analysis : Further investigations into the stereochemistry of 2,3-Didehydrospartein-4-one revealed its formation through stereospecific abstraction of the axial 2 beta hydrogen atom, demonstrating the compound's stereochemical complexity and the specificity of the enzymes involved in its metabolism (Ebner, Meese, & Eichelbaum, 1991).
Crystallography Insights : Crystallographic studies have also been conducted to understand the molecular and crystal structure of related compounds, providing insights into the behavior of 2,3-Didehydrospartein-4-one in various conditions (Katrusiak, Kałuski, Pietrzak, & Skolik, 1986).
Pharmacological Interactions
- Interaction with Cytochrome P450 : The compound has been shown to interact with the cytochrome P450 system, indicating its potential significance in drug metabolism and pharmacokinetics (Ebner & Eichelbaum, 1993).
Chemical Synthesis and Applications
- Synthetic Applications : There is ongoing research into the synthesis and applications of related didehydro compounds in various fields, including pharmacology and materials science. For instance, research on the synthesis of α,β-Didehydroaspartic-Acid derivatives reveals the versatility and potential applications of didehydro compounds in synthetic chemistry (Schottelius & Chen, 1998).
Potential Therapeutic Applications
- Exploring Therapeutic Potential : Although direct research on 2,3-Didehydrospartein-4-one's therapeutic applications is limited, the study of similar compounds in drug development, such as their role in antiviral and anticancer agents, suggests potential areas for future research. For instance, studies on inhibitors of coronavirus 3CL proteases and other related compounds indicate the relevance of such structures in developing new therapeutics (Hoffman et al., 2020).
Propriétés
Nom du produit |
2,3-Didehydrospartein-4-one |
|---|---|
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-5-en-4-one |
InChI |
InChI=1S/C15H22N2O/c18-13-4-6-17-9-11-7-12(15(17)8-13)10-16-5-2-1-3-14(11)16/h4,6,11-12,14-15H,1-3,5,7-10H2/t11-,12+,14-,15+/m0/s1 |
Clé InChI |
HQSKZPOVBDNEGN-MYZSUADSSA-N |
SMILES isomérique |
C1CCN2C[C@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CC(=O)C=C4 |
SMILES canonique |
C1CCN2CC3CC(C2C1)CN4C3CC(=O)C=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





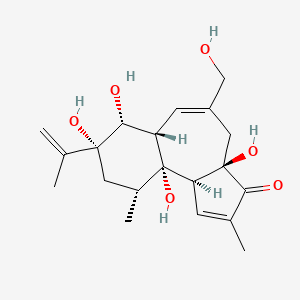
![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)



